molecular formula C19H22F2N2O3S B2608159 2-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine CAS No. 2380069-14-5

2-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine

Cat. No.: B2608159
CAS No.: 2380069-14-5
M. Wt: 396.45
InChI Key: QJFADCYRRABHFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is catalytic protodeboronation of alkyl boronic esters using a radical mechanism . This method allows for the introduction of the piperidine ring and the difluorophenyl group. Additionally, a Matteson–CH₂–homologation step is paired with the protodeboronation to achieve the desired structure.


Chemical Reactions Analysis

The compound’s chemical reactivity includes potential transformations such as alkene hydromethylation . This reaction occurs via the anti-Markovnikov addition of a hydrogen atom across a carbon-carbon double bond, leading to the formation of a new carbon-carbon single bond. The hydromethylation sequence has been successfully applied to related compounds .

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6236–6241. Link

Properties

IUPAC Name

2-[[1-[(3,5-difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O3S/c1-14-3-2-6-22-19(14)26-12-15-4-7-23(8-5-15)27(24,25)13-16-9-17(20)11-18(21)10-16/h2-3,6,9-11,15H,4-5,7-8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFADCYRRABHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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